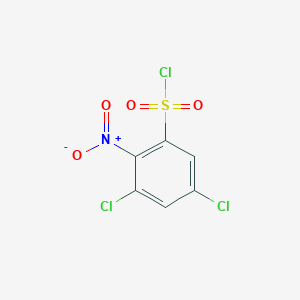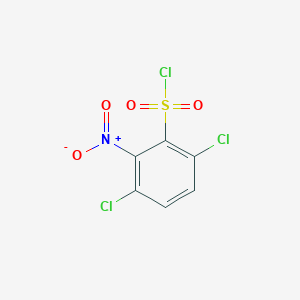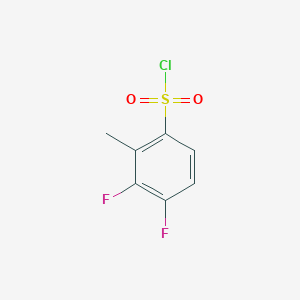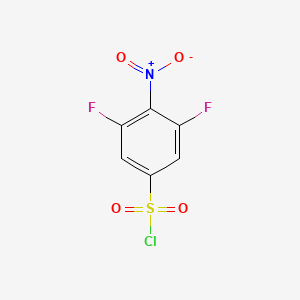
4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde
Descripción general
Descripción
4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde, also known as DFPNB, is a chemical compound that has gained significant attention in scientific research due to its various applications in the field of medicine and biochemistry.
Mecanismo De Acción
The exact mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde is still not fully understood. However, it has been proposed that 4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde may exert its pharmacological effects by inhibiting various enzymes and signaling pathways involved in inflammation and cancer progression.
Efectos Bioquímicos Y Fisiológicos
4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde has been shown to exhibit various biochemical and physiological effects, including the inhibition of nitric oxide production, the suppression of pro-inflammatory cytokines, and the induction of apoptosis in cancer cells. 4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde has also been found to modulate various signaling pathways, including the NF-κB and MAPK pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde offers several advantages for use in lab experiments, including its high purity and stability, as well as its relatively low toxicity. However, one of the main limitations of 4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde is its limited solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Another possible direction is to explore the use of 4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde as a tool for studying various signaling pathways and biochemical processes in cells. Additionally, further studies are needed to fully understand the mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde and to optimize its pharmacological properties.
Conclusion:
In conclusion, 4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde is a chemical compound that has shown promising applications in medicinal chemistry and biochemistry. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a potential drug candidate for the treatment of various diseases. While there are still many unanswered questions regarding the mechanism of action and pharmacological properties of 4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde, further research in this area has the potential to lead to the development of new and effective therapies for a range of diseases.
Aplicaciones Científicas De Investigación
4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde has been extensively studied for its potential applications in medicinal chemistry and biochemistry. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. 4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde has also been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
4-(3,3-difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O3/c12-11(13)3-4-14(7-11)9-2-1-8(6-16)10(5-9)15(17)18/h1-2,5-6H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTOKYXZOXERDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=CC(=C(C=C2)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















